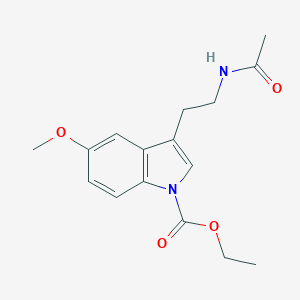

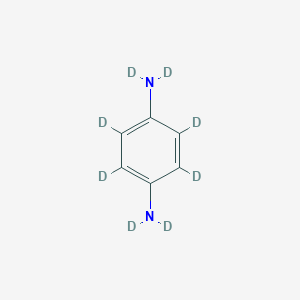

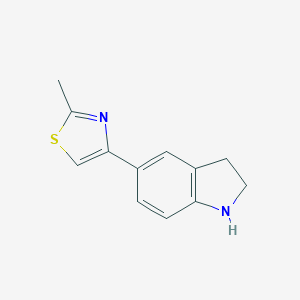

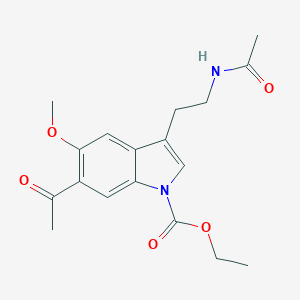

1-N,1-N,4-N,4-N,2,3,5,6-八氘苯-1,4-二胺

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves the strategic functionalization of aromatic systems. In the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the process began with an aromatic nucleophilic substitution where lithium dimesitylphosphide was reacted with hexafluorobenzene. This reaction highlights the utility of nucleophilic substitution in introducing phosphino groups into a fluorinated benzene ring . Although the provided data does not directly discuss the synthesis of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the methodologies used in the synthesis of related compounds suggest that similar strategies could be employed, such as the use of isotopically labeled reagents to introduce deuterium atoms into the benzene ring.

Molecular Structure Analysis

The molecular structure of aromatic compounds with substituents can reveal interesting features about their electronic and steric properties. For instance, the molecular structures of the synthesized compounds in the first paper were confirmed by spectroscopic methods, including 19F NMR, which indicated crowded structures due to the bulky dimesitylphosphino groups . X-ray crystallography provided further insights, revealing large bond angles around the phosphorus atoms, which is indicative of steric hindrance. These findings could be extrapolated to the analysis of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," suggesting that the presence of deuterium atoms might similarly affect the molecule's geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of the synthesized compounds can be influenced by the presence of substituents on the aromatic ring. For example, the oxidation and methylation of the phosphorus atoms in the synthesized tetrafluorobenzene derivative led to the formation of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions demonstrate the potential for further functionalization of the aromatic ring. In the context of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the presence of deuterium might affect the rate and selectivity of chemical reactions due to the kinetic isotope effect, where the stronger C-D bonds compared to C-H bonds could influence the molecule's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are greatly influenced by their substituents. The fluorinated and phosphinated derivatives discussed in the first paper likely exhibit unique electrochemical properties, as suggested by the electrochemical measurements performed . These properties include redox behavior, which can be crucial for applications in materials science and catalysis. For "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the deuterium substitution could impact its physical properties, such as boiling point and density, as well as its chemical properties, like acidity and basicity of the amine groups.

Relevant Case Studies

While the provided data does not include case studies directly related to "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine," the second paper discusses the synthesis of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives as SIRT2 inhibitors . This indicates that structurally similar compounds can have significant biological activity and potential therapeutic applications. The design of these inhibitors was based on molecular modeling and virtual screening, which could also be applied to the study of "1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine" to predict its biological activity or to design new derivatives with improved properties.

科学研究应用

1. 化学反应和产物形成

已广泛研究了二胺的SNAr反应,包括与1-N,1-N,4-N,4-N,2,3,5,6-八氘苯-1,4-二胺相关的结构。例如,2,3,5,6-四氯硝基苯与各种二胺在高压下的反应通过取代反应形成独特的环化产物 (Ibata, Zou, & Demura, 1995)。

2. 新化合物的合成和光谱研究

涉及二胺的新化合物的合成导致了螺环和环磷氮烷衍生物的发现。这些化合物通过各种分析技术进行表征,为了解它们的结构和化学性质提供了见解 (Ilter et al., 2004)。

3. 聚合物科学和材料工程

二胺在聚合物合成中起着关键作用。例如,它们用于制备具有出色溶解性和热稳定性的聚酰亚胺,有益于高性能材料 (Ghaemy & Alizadeh, 2009)。同样,在芳香族聚酰胺的合成中,二胺在确定所得聚合物的热性能和机械性能方面发挥着至关重要的作用 (Sakaguchi & Harris, 1992)。

4. 腐蚀抑制

已研究了二胺,包括与1-N,1-N,4-N,4-N,2,3,5,6-八氘苯-1,4-二胺类似的结构,以了解它们在腐蚀抑制中的作用。这些化合物显示出在保护金属免受腐蚀方面的潜力,使它们在工业应用中具有价值 (Singh & Quraishi, 2016)。

属性

IUPAC Name |

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583998 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediamine-d8 | |

CAS RN |

153200-73-8 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153200-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)